molecular formula C12H24N2O2S B1291800 N-Boc-3-thiomorpholinopropylamine CAS No. 454701-66-7

N-Boc-3-thiomorpholinopropylamine

Cat. No. B1291800
M. Wt: 260.4 g/mol
InChI Key: QVZMLMSBIIYLTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including thiomorpholines, has been explored through various methods. One such method involves intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols, which is mediated by boron trifluoride etherate. This process yields five-membered thiazolidines, six-membered morpholines, and thiomorpholines, as well as seven-membered oxazepanes with good efficiency . Another approach for synthesizing related heterocyclic compounds is the base-promoted ring transformation of precursors such as 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles by N-boc-3-piperidone. This method involves the formation of new bonds and the introduction of various functional groups, followed by deprotection of the Boc group under acidic conditions .

Molecular Structure Analysis

The molecular structure of N-Boc protected heterocyclic compounds has been characterized using techniques such as single-crystal X-ray analysis. This analysis has revealed the presence of steric hindrance between the N-Boc group and adjacent aryl groups, which can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

N-Boc-3-thiomorpholinopropylamine can undergo various chemical reactions, including amination by directed C-H bond activation. This process has been catalyzed by rhodium and uses N-tert-butoxycarbonyl azide (BocN3) as a source for introducing N-Boc protected amino groups into aromatic nuclei. The reaction yields vary depending on the substrate and the presence of electron-withdrawing groups. Additionally, the Boc protecting group can be removed under certain conditions, which is crucial for further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives, such as thiomorpholin-3-ones, have been studied in the context of their synthesis. These compounds can be synthesized on a solid phase starting from a resin-bound protected cysteine, with good yield and high purity, indicating stable physical properties conducive to solid-phase synthesis methods . Furthermore, the reactivity of morpholine derivatives in hydrolysis reactions has been investigated, revealing that morpholine can act as a nucleophilic catalyst and that its catalytic activity can be affected by specific substances like boric acid .

Scientific Research Applications

1. Novel Synthesis Methods

N-Boc-3-thiomorpholinopropylamine is involved in innovative synthesis methods. For example, the electrophilic amination reagents used in the preparation of 3-Aryl-N-BOC oxaziridines involve the oxidation of N-BOC benzaldimines to create new oxaziridines, which can transfer their N-BOC group to morpholine, resulting in N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).

2. Antimycobacterial Drug Development

N-Boc-3-thiomorpholinopropylamine derivatives, such as Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, show potential in antimycobacterial drug development. Synthesis methods employing Boc-phenylalanine as a starting material enable racemization-free synthesis, which is significant in producing effective antimycobacterial compounds (Mann et al., 2021).

3. Pharmaceutical Intermediates

The compound is used in the synthesis of diarylmethylamines, which are key intermediates in the pharmaceutical industry. A method involving the reversible deprotonation of N-Boc benzylalkylamines and subsequent arylation using a palladium catalyst has been developed, showcasing the versatility of N-Boc-3-thiomorpholinopropylamine in pharmaceutical synthesis (Hussain, Kim, & Walsh, 2015).

4. Water Treatment and Environmental Studies

Studies have explored the role of nitrosamine precursors, such as N-nitrosomorpholine, in water treatment and environmental impact. These studies contribute to understanding the decay of nitrate and nitrosamine precursors in water systems, which is essential for managing water quality and safety (Schreiber & Mitch, 2006).

5. HIV Protease Inhibitor Production

N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to N-Boc-3-thiomorpholinopropylamine, is used in producing compounds that act as HIV protease inhibitors. Its production involves a continuous flow system, highlighting the compound's significance in creating vital medications (Pollet et al., 2009).

6. Enzymatic Resolutions and Syntheses

Enzymatic resolution of cyclic N-Boc protected β-amino acids, including derivatives of N-Boc-3-thiomorpholinopropylamine, is a significant research area. This method provides high enantiomeric excesses and is crucial in creating specific, high-purity compounds for various applications (Pousset, Callens, Haddad, & Larchevěque, 2004).

7. Building Blocks in Medicinal Chemistry

Novel bridged bicyclic thiomorpholines, derived from N-Boc-3-thiomorpholinopropylamine, are used as building blocks in medicinal chemistry. Their unique structures and properties contribute to the development of new drugs with interesting biological profiles (Walker & Rogier, 2013).

Safety And Hazards

While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .

Future Directions

The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .

properties

IUPAC Name

tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZMLMSBIIYLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646132
Record name tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-thiomorpholinopropyl)carbamate

CAS RN

454701-66-7
Record name tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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